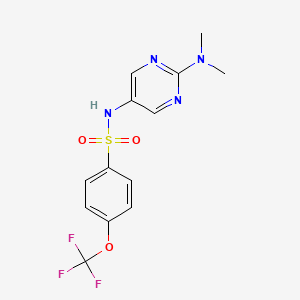

N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O3S/c1-20(2)12-17-7-9(8-18-12)19-24(21,22)11-5-3-10(4-6-11)23-13(14,15)16/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZUSCQEAYVPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following components:

- Pyrimidine ring : Contributes to its interaction with biological targets.

- Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity.

- Benzenesulfonamide moiety : Often associated with enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. Some key mechanisms include:

- Inhibition of Carbonic Anhydrases (CAs) : This compound has shown promise as a dual-tailed benzenesulfonamide inhibitor targeting human carbonic anhydrases, which are implicated in various conditions including glaucoma and tumor growth .

- EGFR Inhibition : Similar compounds have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Biological Activity Data

Recent studies have provided insight into the efficacy of this compound. The following table summarizes key findings from various research articles:

Case Studies

- In Vitro Studies on Cancer Cells

- Animal Models

- Enzyme Inhibition Efficacy

Comparison with Similar Compounds

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1448047-00-4)

- Structural Differences: The pyrimidine ring in this analog is substituted with a morpholine group at the 2-position and methyl groups at the 4- and 6-positions, compared to the dimethylamino group in the target compound. Molecular Formula: C₁₇H₁₉F₃N₄O₄S vs. the target compound’s formula (C₁₃H₁₄F₃N₅O₃S).

N-(2-(3-Cyano-6-Nitro-7-(Tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

- Structural Differences: A quinoline core replaces the benzene sulfonamide, with additional nitro and tetrahydrofuran-3-yl-oxy substituents. The dimethylamino group is retained but conjugated to a benzamide rather than a sulfonamide.

- Functional Implications :

Chlorsulfuron (2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

- Structural Differences :

- A triazine ring replaces the pyrimidine core.

- A chlorinated benzene sulfonamide is present instead of the trifluoromethoxy group.

- Functional Implications :

- Chlorsulfuron is a herbicide targeting acetolactate synthase (ALS), while the target compound’s trifluoromethoxy group may confer distinct biological activity or pesticidal selectivity .

- The triazine ring’s planar geometry may enhance stacking interactions in enzyme active sites compared to pyrimidine .

Data Table: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Electrochemical Behavior: Compounds with nitro or trifluoromethoxy groups exhibit distinct redox potentials. The target compound’s trifluoromethoxy group may stabilize negative charges, making it suitable for anion-exchange membranes or catalytic systems .

- Synthetic Challenges : Introducing morpholine (CAS 1448047-00-4) or tetrahydrofuran (Preparation 7AU) groups requires multi-step protocols, increasing complexity compared to the target compound’s straightforward sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.